6-Methyl-4-(4-methylphenylamino)pyrimidin-2-amine, also known as 6-methyl-4-N-(4-methylphenyl)pyrimidine-2,4-diamine, is a compound that belongs to the class of pyrimidine derivatives. It has gained attention in scientific research due to its potential biological activities and applications in medicinal chemistry. The compound's structure includes a pyrimidine ring substituted with both methyl and phenyl groups, which contributes to its chemical reactivity and biological properties.
This compound is synthesized through various chemical processes, primarily involving the reaction of 6-methylpyrimidine derivatives with p-tolyl isocyanate or similar reagents. It is available from chemical suppliers and research institutions for further study and application.
6-Methyl-4-(4-methylphenylamino)pyrimidin-2-amine is classified as an organic compound with the following identifiers:
The synthesis of 6-Methyl-4-(4-methylphenylamino)pyrimidin-2-amine typically involves several steps:
The reaction is conducted under controlled conditions, often at room temperature, to prevent decomposition of sensitive intermediates. After the reaction completion, purification methods like column chromatography are utilized to isolate the desired compound in high purity. Industrial production may involve automated reactors and continuous flow processes, enhancing yield and efficiency while ensuring quality control measures are met.
The molecular structure of 6-Methyl-4-(4-methylphenylamino)pyrimidin-2-amine can be represented by its IUPAC name and chemical notations:
| Property | Value |
|---|---|
| CAS No. | 91568-39-7 |
| Molecular Formula | C12H14N4 |
| Molecular Weight | 214.27 g/mol |
| Melting Point | Not specified |
6-Methyl-4-(4-methylphenylamino)pyrimidin-2-amine can participate in various chemical reactions:
The reactions utilize various reagents:
These reactions can lead to substituted pyrimidine derivatives with enhanced biological activity.
The mechanism of action for 6-Methyl-4-(4-methylphenylamino)pyrimidin-2-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to active sites, leading to a blockade of their function. This inhibition may result in biological effects like suppression of cell proliferation or induction of apoptosis in cancer cells.
While specific physical properties such as melting point were not detailed in the sources, it is essential for determining the stability and handling of the compound.
The compound exhibits notable reactivity due to its functional groups:
These properties make it versatile for various synthetic applications in organic chemistry.
6-Methyl-4-(4-methylphenylamino)pyrimidin-2-amine has several scientific applications:
This compound represents a significant interest in both academic research and industrial applications due to its unique structure and potential biological effects.
The 2-aminopyrimidine (2-AP) core represents a versatile molecular framework in drug design, primarily due to its ability to form bidentate hydrogen bonds with biological targets. This heterocyclic system features hydrogen bond donor (N-H) and acceptor (ring nitrogen) groups that mimic purine interactions, facilitating high-affinity binding to ATP sites in kinases and nucleic acid components. The scaffold's synthetic accessibility enables extensive structural diversification at C4, C5, and C6 positions, allowing medicinal chemists to fine-tune pharmacokinetic properties and target selectivity [3] [6].
2-AP derivatives demonstrate exceptional prominence in kinase drug discovery, functioning as hinge-binding motifs that anchor inhibitors within the catalytic cleft. Approximately 19 approved kinase therapeutics incorporate this privileged scaffold, including groundbreaking agents like osimertinib (EGFR inhibitor) and brigatinib (ALK inhibitor). The scaffold's effectiveness stems from:
Table 1: Approved Kinase Inhibitors Featuring 2-Aminopyrimidine Core
| Drug Name | Target Kinase | Structural Features | Therapeutic Application |
|---|---|---|---|
| Brigatinib | ALK/ROS1 | Dimethoxyphosphoryl group at C4, methylpiperazine tail | NSCLC |
| Osimertinib | EGFR T790M | Acrylamide warhead at aniline C4 substituent | EGFR-mutated lung cancer |
| Lorlatinib | ALK/ROS1 | Macrocyclic constraint linking C4 and C5 positions | Refractory ALK+ NSCLC |
| Palbociclib | CDK4/6 | Acetylpiperazine C2 substituent, pyridopyrimidine core | HR+/HER2- breast cancer |
Recent innovations focus on macrocyclization strategies to enhance selectivity, exemplified by EPHA2/GAK kinase inhibitors where 2-AP serves as the hinge-binding element. Structure-guided optimization of the C5 position (e.g., with tert-butylphenyl or biphenyl groups) enables selective engagement with hydrophobic back pockets, significantly reducing off-target kinase interactions [5].
Beyond oncology, 2-aminopyrimidines demonstrate compelling activity against treatment-resistant bacterial biofilms – structured microbial communities exhibiting up to 1000-fold increased antibiotic resistance compared to planktonic cells. Approximately 80% of persistent infections involve biofilm formation, including medical device-associated infections and cystic fibrosis complications [3].
Derivatives featuring C4-C6 substitutions show structure-dependent biofilm modulation:
Table 2: Biofilm Inhibition Profiles of Representative 2-Aminopyrimidines
| Compound | MRSA Inhibition (%) | MSSA Inhibition (%) | P. aeruginosa Inhibition (%) | Mechanistic Profile |
|---|---|---|---|---|
| 10 | 80.1 ± 7.7 | 83.9 ± 8.4 | 52.5 ± 11.0 | Toxic to MSSA/P. aeruginosa |
| 15 | 85.5 ± 3.5 | 30.2 ± 7.9 | 4.9 ± 12.5 | Non-toxic to MRSA |
| 2-AP | 15.4 ± 7.2 | 12.2 ± 0.7 | 19.0 ± 3.6 | Minimal activity |
SAR analysis reveals that C5 modifications significantly influence spectrum and mechanism: propargylamide derivatives (e.g., compound 10) exhibit broad-spectrum inhibition but cytotoxicity, while alkyl/aryl variants (e.g., compound 15) demonstrate selective, non-toxic biofilm suppression against MRSA at micromolar concentrations (IC₅₀ = 72-84 µM) [3].
The systematic chemical name 6-Methyl-4-(4-methylphenylamino)pyrimidin-2-amine precisely defines this molecule's architecture according to IUPAC conventions:
The compound exhibits planar geometry with bond angles and lengths characteristic of electron-deficient heteroaromatic systems. Key structural parameters include:
Comparative analysis with PubChem analogs reveals significant structure-property relationships:
The para-methyl substitution on the aniline ring enhances lipophilicity (predicted logP ≈ 2.8) without introducing significant steric bulk, potentially favoring membrane penetration in Gram-positive bacteria where biofilm inhibition has been observed in structural analogs. The C6 methyl group may confer metabolic stability by blocking oxidative hotspots on the pyrimidine ring [3] [6].
Position-specific modifications profoundly influence biological activity:
The compound's molecular weight (214.28 g/mol) and moderate lipophilicity align with Lipinski's criteria for drug-likeness, suggesting favorable permeability and absorption profiles relative to bulkier bis-aryl derivatives. Computational modeling indicates the C6 methyl may induce a 15° dihedral angle between the pyrimidine and aniline rings, potentially optimizing interactions with asymmetric binding pockets in kinase targets [5].
CAS No.: 98092-92-3
CAS No.: 103170-78-1
CAS No.: 486-71-5
CAS No.: 53861-34-0